4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of nitroaniline derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both nitro and chloro groups in the molecule suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of nitro groups to aniline derivatives.
Chlorination: Substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Condensation: Formation of the enone structure through aldol condensation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Biology
In biological research, derivatives of nitroaniline compounds are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Some nitroaniline derivatives have been investigated for their potential use as pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, such compounds can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The presence of nitro groups could lead to the generation of reactive oxygen species (ROS), which can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: A simpler nitroaniline derivative with similar reactivity.
2,4-Dinitrophenol: Another nitro compound with applications in various fields.
4-Chloronitrobenzene: A chlorinated nitro compound with similar chemical properties.
Properties
CAS No. |
610797-65-4 |
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Molecular Formula |
C16H10ClN3O7 |
Molecular Weight |
391.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dinitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C16H10ClN3O7/c17-10-3-1-9(2-4-10)15(21)8-13(16(22)23)18-12-6-5-11(19(24)25)7-14(12)20(26)27/h1-8,18H,(H,22,23) |
InChI Key |
QGNAQVWGTBFYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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